molecular formula C24H22N2OS B10972318 N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(propan-2-yl)benzamide

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(propan-2-yl)benzamide

Cat. No.: B10972318
M. Wt: 386.5 g/mol
InChI Key: GQBDNVVOCSDAAN-UHFFFAOYSA-N
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Description

N-[4-(6-METHYL-13-BENZOTHIAZOL-2-YL)PHENYL]-4-(PROPAN-2-YL)BENZAMIDE is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by its unique molecular structure, which includes a benzothiazole ring substituted with a methyl group and a phenyl ring substituted with an isopropyl group

Mechanism of Action

The mechanism of action of N-[4-(6-METHYL-13-BENZOTHIAZOL-2-YL)PHENYL]-4-(PROPAN-2-YL)BENZAMIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(6-METHYL-13-BENZOTHIAZOL-2-YL)PHENYL]-4-(PROPAN-2-YL)BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness enhances its efficacy in medicinal and industrial applications compared to other benzothiazole derivatives .

Properties

Molecular Formula

C24H22N2OS

Molecular Weight

386.5 g/mol

IUPAC Name

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-propan-2-ylbenzamide

InChI

InChI=1S/C24H22N2OS/c1-15(2)17-5-7-18(8-6-17)23(27)25-20-11-9-19(10-12-20)24-26-21-13-4-16(3)14-22(21)28-24/h4-15H,1-3H3,(H,25,27)

InChI Key

GQBDNVVOCSDAAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)C(C)C

Origin of Product

United States

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